![molecular formula C19H18ClNO3 B5690757 ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B5690757.png)
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate, commonly known as 4-CEC, is a synthetic cathinone that has gained popularity in the research community due to its unique pharmacological properties. 4-CEC belongs to the class of phenethylamines and is structurally similar to other cathinones such as MDPV and methylone.
Mechanism of Action
The exact mechanism of action of 4-CEC is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CEC are similar to those of other cathinones. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to cardiovascular complications. In addition, 4-CEC has been found to have neurotoxic effects, which can lead to long-term damage to the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-CEC in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanisms of addiction and mood disorders. However, its potential for neurotoxicity and cardiovascular complications makes it important to use caution when handling and administering the compound.
Future Directions
There are several potential future directions for research on 4-CEC. One area of interest is the development of new therapeutic applications for the compound, such as its potential as a treatment for addiction or depression. Another area of interest is the development of safer analogues of 4-CEC that retain its pharmacological properties but have reduced potential for toxicity and adverse effects. Finally, further research is needed to fully understand the mechanisms of action and long-term effects of 4-CEC.
Synthesis Methods
The synthesis of 4-CEC involves the reaction between 4-chlorobenzaldehyde and 2-methylamino-1-(4-methoxyphenyl)propan-1-one in the presence of ethyl acetoacetate. The resulting product is then hydrolyzed to obtain the final compound, ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate.
Scientific Research Applications
4-CEC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit strong binding affinity for the dopamine, serotonin, and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. This suggests that 4-CEC may have potential as a treatment for depression, anxiety, and addiction.
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-4-24-19(22)18-12(2)21(14-7-5-13(20)6-8-14)17-11-15(23-3)9-10-16(17)18/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOSVLXBAAKPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)OC)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate |
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